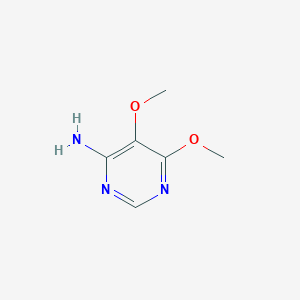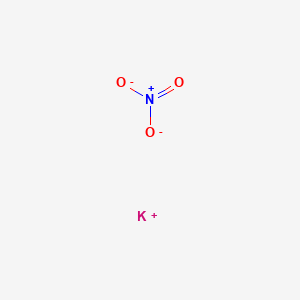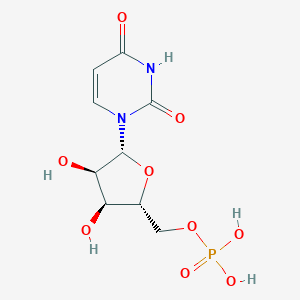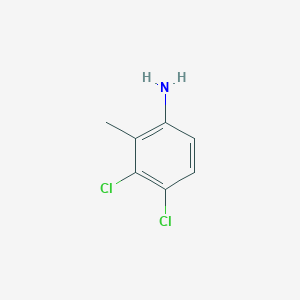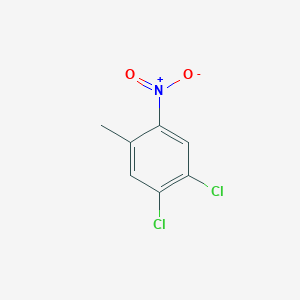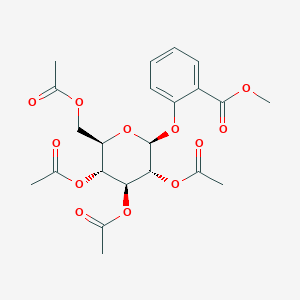
(2'-甲氧羰基)苯基-2-,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose: is a chemical compound with the molecular formula C22H26O12 and a molecular weight of 482.43 g/mol . It is a derivative of beta-D-glucopyranose, where the hydroxyl groups are acetylated, and a methoxycarbonylphenyl group is attached to the glucose moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex carbohydrates and glycosides .
- Employed in the study of carbohydrate chemistry and enzymatic reactions involving glucopyranose derivatives .
Biology:
- Utilized in the investigation of glycoprotein and glycolipid biosynthesis .
- Acts as a substrate for studying the activity of glycosidases and other carbohydrate-processing enzymes .
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable glycosidic bonds .
- Investigated for its role in the development of carbohydrate-based vaccines and therapeutics .
Industry:
准备方法
Synthetic Routes and Reaction Conditions: The acetylation process can be achieved using acetic anhydride in the presence of a catalyst such as pyridine . The methoxycarbonylphenyl group can be introduced through a condensation reaction with methyl 2-(hydroxyphenyl)acetate under acidic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted glucopyranose derivatives.
作用机制
The mechanism of action of (2’-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranoose involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism . The compound can act as a competitive inhibitor or substrate for glycosidases, modulating their activity and affecting the biosynthesis and degradation of glycoconjugates . The methoxycarbonylphenyl group enhances the compound’s binding affinity and specificity for these molecular targets .
相似化合物的比较
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranose: Similar in structure but with benzyl groups instead of acetyl groups.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the methoxycarbonylphenyl group, making it less specific in its interactions.
Uniqueness:
- The presence of the methoxycarbonylphenyl group in (2’-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose provides unique binding properties and specificity for certain enzymes and receptors .
- The acetylation of the hydroxyl groups enhances the compound’s stability and solubility in organic solvents .
属性
IUPAC Name |
methyl 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-11(23)29-10-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)22(34-17)33-16-9-7-6-8-15(16)21(27)28-5/h6-9,17-20,22H,10H2,1-5H3/t17-,18-,19+,20-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFPWGPRJNASSL-OUUKCGNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
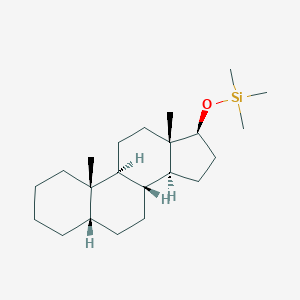
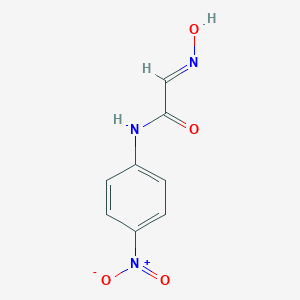
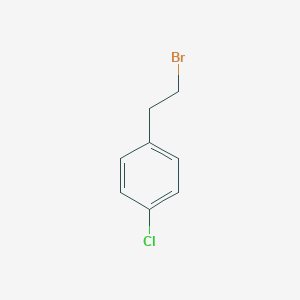
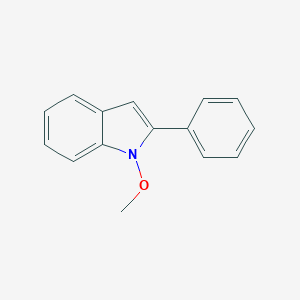
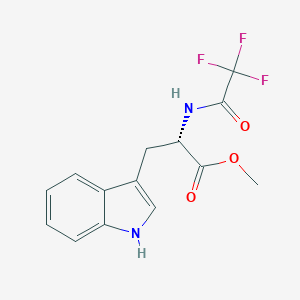

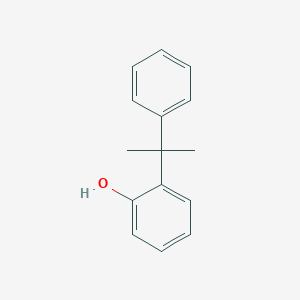

![2-Methylbenzo[cd]indole](/img/structure/B105486.png)
